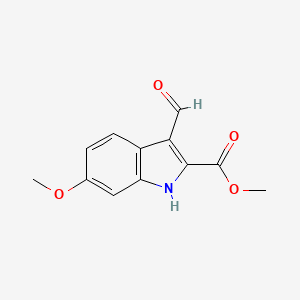
Methyl 3-formyl-6-methoxy-1H-indole-2-carboxylate
Overview
Description
“Methyl 3-formyl-6-methoxy-1H-indole-2-carboxylate” is a type of indole derivative . Indoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology . They have been used as biologically active compounds for treating various disorders in the human body, including cancer cells and microbes .
Chemical Reactions Analysis
While indole derivatives are known to participate in various chemical reactions , specific reaction mechanisms involving “Methyl 3-formyl-6-methoxy-1H-indole-2-carboxylate” are not provided in the retrieved information.Scientific Research Applications
Synthesis of Pharmacologically Active Indoles
Methyl 3-formyl-6-methoxy-1H-indole-2-carboxylate is utilized in the synthesis of various pharmacologically active indoles. For example, its derivatives have been tested for anti-inflammatory, ulcerogenic, and antispasmodic activities (Hishmat et al., 1999).
Inhibition of Tubulin Polymerization
Derivatives of this compound have shown effectiveness in inhibiting tubulin polymerization, a key process in cell division and a target for cancer therapies. Research indicates that these derivatives can disrupt microtubule assembly, similar to the effect of colchicine, leading to the condensation of the microtubules around the nucleus (Gastpar et al., 1998).
Synthesis of Novel 3-Methylindole Derivatives
This chemical is crucial in the synthesis of 3-methylindole derivatives, which are intermediates in the production of photochromic dyes. These derivatives have applications in various fields including materials science (Yan, 2012).
Spectroscopic and Computational Studies
Spectroscopic (FT-IR, FT-Raman, UV, 1H, and 13C NMR) and computational studies on derivatives of this compound have been conducted. These studies explore the electronic nature and reactivity of the molecule, providing insights for further chemical applications (Almutairi et al., 2017).
Synthesis of Indole-Benzimidazole Derivatives
Methyl 3-formyl-6-methoxy-1H-indole-2-carboxylate has been used in the preparation of indole carboxylic acids, leading to the creation of combined indole-benzimidazoles. These compounds have potential applications in medicinal chemistry (Wang et al., 2016).
A Facile Synthesis of Formyl-1H-indole-2-carboxylates
The compound serves as an intermediate in synthesizing formyl-1H-indole-2-carboxylates, which are valuable synthetic intermediates. They are useful in various chemical reactions, demonstrating versatility in organic synthesis (Pete et al., 2006).
Functionalization for Heterocyclic Compounds
Functionalization studies of derivatives of this compound lead to the formation of various heterocyclic compounds. These include 1,2,3-selenadiazole and 2,3-dihydro-1,3,4-thiadiazole derivatives, showcasing the compound's role in diversifying heterocyclic chemistry (Velikorodov et al., 2016).
Future Directions
properties
IUPAC Name |
methyl 3-formyl-6-methoxy-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-16-7-3-4-8-9(6-14)11(12(15)17-2)13-10(8)5-7/h3-6,13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSTAQZMFVOKNJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=C(N2)C(=O)OC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10406458 | |
| Record name | Methyl 3-formyl-6-methoxy-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10406458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-formyl-6-methoxy-1H-indole-2-carboxylate | |
CAS RN |
379260-71-6 | |
| Record name | Methyl 3-formyl-6-methoxy-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10406458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


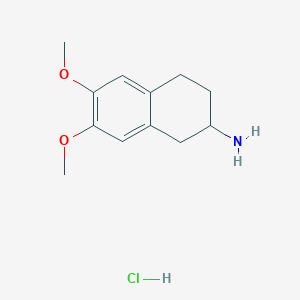
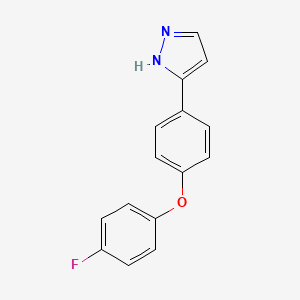
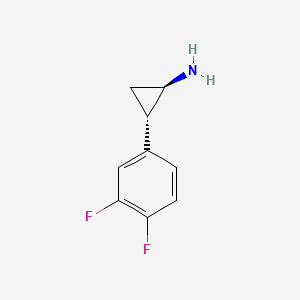
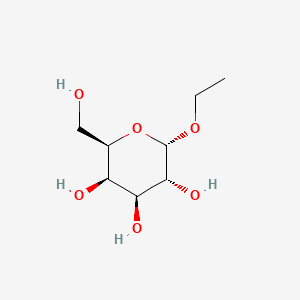
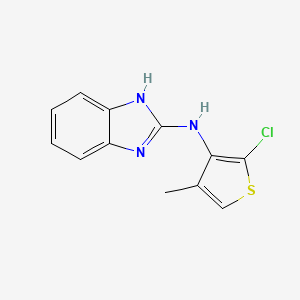
![1-[6-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-9H-purin-2-yl]-1H-pyrazole-4-carboxylic acid amide](/img/structure/B1365990.png)
![(S)-4-Ethyl-4-hydroxy-9-nitro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione](/img/structure/B1365991.png)
![2,6-Difluoro-4-[(3-hydroxy-5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-naphthalene-2-carbonyl)-amino]-benzoic acid](/img/structure/B1365992.png)
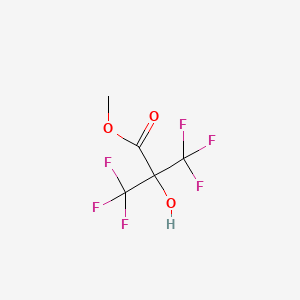
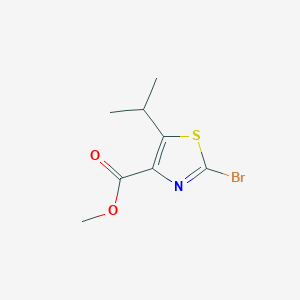
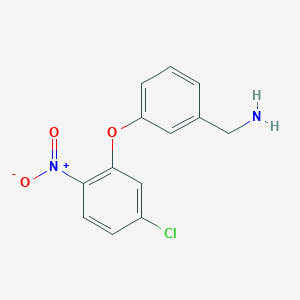
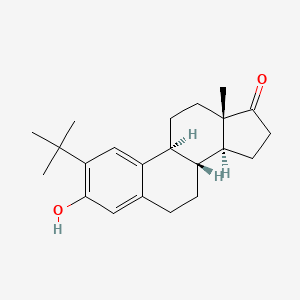
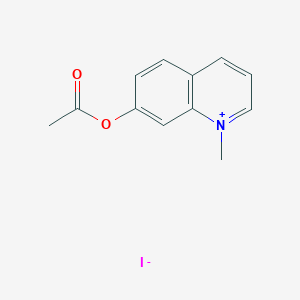
![3-(4-Quinolin-6-ylphenyl)-1-azabicyclo[2.2.2]octan-3-ol;dihydrochloride](/img/structure/B1366001.png)